molecular formula C23H22ClN7O3 B609965 PF-06273340 CAS No. 1402438-74-7

PF-06273340

Cat. No. B609965
CAS RN: 1402438-74-7
M. Wt: 479.925
InChI Key: BPIWZDNVMQQBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06273340 is a potent, selective, orally bioavailable, and peripherally restricted pan-Trk inhibitor . It is under development as a remedy for acute and chronic pain .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Physical And Chemical Properties Analysis

This compound is a solid substance with a light yellow to yellow color. It has a molecular weight of 479.92 and a molecular formula of C23H22ClN7O3 . It is soluble in DMSO up to 20 mg/mL .

In Vivo

In vivo studies of PF-06273340 have been conducted in animal models of cancer, diabetes, and autoimmune diseases. In cancer models, this compound has been shown to inhibit tumor growth and metastasis. It has also been shown to reduce inflammation in animal models of diabetes and autoimmune diseases.

In Vitro

In vitro studies of PF-06273340 have been conducted in cell culture systems. In these studies, this compound has been shown to inhibit the activity of the this compound and c-Met receptors. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.

Mechanism of Action

Target of Action

PF-06273340 is a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor . The primary targets of this compound are the Trk receptors A, B, and C . These receptors are part of the neurotrophin family of growth factors, which includes nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4) . These growth factors play crucial roles in the physiology of chronic pain .

Mode of Action

The compound interacts with its targets by inhibiting the kinase activity of the Trk receptors . This inhibition disrupts the signaling of the neurotrophins, thereby modulating their activity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the signaling of the neurotrophins through the Trk receptors . Neurotrophins signal through the Trk family of tyrosine kinase receptors, where NGF signals preferentially through TrkA, BDNF and NT-4 through TrkB, and NT-3 through TrkC . By inhibiting these receptors, this compound disrupts these signaling pathways .

Pharmacokinetics

It has a low metabolic turnover in human liver microsomes and hepatocytes and is a good substrate for efflux transporters P-glycoprotein and Breast cancer resistance protein (BCRP), indicating that it may have moderate passive permeability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain. It has been shown to exhibit efficacy in a rodent model of inflammatory pain . The compound’s inhibition of Trk receptors disrupts the signaling of neurotrophins, which are implicated in the modulation of pain .

Action Environment

It is known that the compound is peripherally restricted , suggesting that its action may be influenced by factors in the peripheral nervous system

Biological Activity

PF-06273340 has been shown to have a variety of biological activities. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been shown to reduce inflammation in animal models of diabetes and autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of the this compound and c-Met receptors, preventing the activation of downstream signaling pathways. This inhibition leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. It has also been shown to reduce inflammation in animal models of diabetes and autoimmune diseases.

Advantages and Limitations for Lab Experiments

The use of PF-06273340 in laboratory experiments has several advantages. It is a potent inhibitor of the this compound and c-Met receptors, making it a useful tool for studying the role of these receptors in various diseases. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not approved for use in humans, and its effects in vivo are not fully understood.

Future Directions

The future directions for PF-06273340 include further research into its effects in vivo, including its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research into the mechanism of action of this compound could lead to the development of more targeted and effective therapies. Finally, further research into the pharmacodynamics of this compound could lead to improved dosing regimens and more effective treatments.

Synthesis Methods

PF-06273340 was synthesized through a multi-step process involving the use of N-chlorosuccinimide, N-methyl-N-(3-chloropropyl)-benzenesulfonamide, and 1,3-dichloropropane. The reaction was carried out in a mixture of dimethylformamide (DMF) and dichloromethane (DCM). The final product was purified by column chromatography on silica gel, and the purity was determined by high-performance liquid chromatography (HPLC).

Safety and Hazards

PF-06273340 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIWZDNVMQQBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1402438-74-7
Record name PF-06273340
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06273340
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06273340
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.